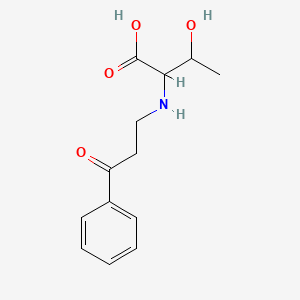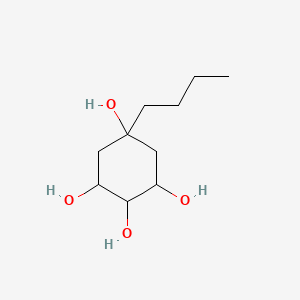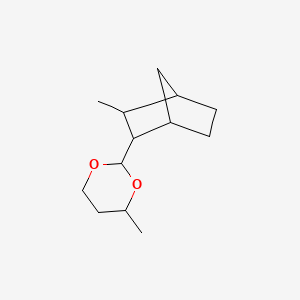
6-(1,1-Dimethylethyl)-4,4a,5,6,7,8-hexahydro-4-methylnaphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,1-Dimethylethyl)-4,4a,5,6,7,8-hexahydro-4-methylnaphthalen-2(3H)-one is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Dimethylethyl)-4,4a,5,6,7,8-hexahydro-4-methylnaphthalen-2(3H)-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Dimethylethyl)-4,4a,5,6,7,8-hexahydro-4-methylnaphthalen-2(3H)-one undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
6-(1,1-Dimethylethyl)-4,4a,5,6,7,8-hexahydro-4-methylnaphthalen-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,1-Dimethylethyl)-4,4a,5,6,7,8-hexahydro-4-methylnaphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Butylated hydroxytoluene (BHT): Known for its antioxidant properties.
Butylated hydroxyanisole (BHA): Another antioxidant with similar applications.
Properties
CAS No. |
93904-55-3 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
6-tert-butyl-4-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-10-7-13(16)8-11-5-6-12(9-14(10)11)15(2,3)4/h8,10,12,14H,5-7,9H2,1-4H3 |
InChI Key |
NPEWVIACCSYRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C=C2C1CC(CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







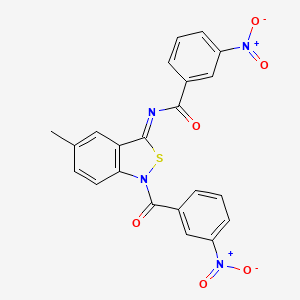
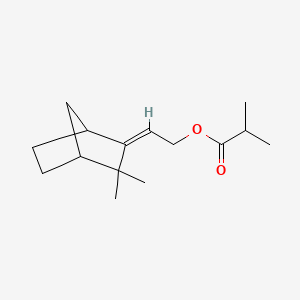


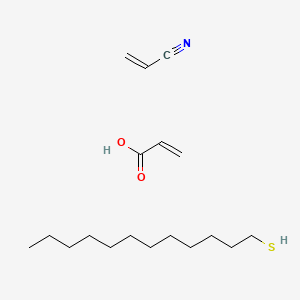
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
